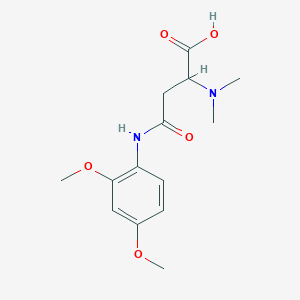
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DDAOB, and its chemical formula is C14H20N2O5. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The compound is utilized in the synthesis of various derivatives with potential applications in pharmacology and chemistry. For example, its reaction with diethyl oxalate has been explored to produce diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and its derivatives (Obydennov, Röschenthaler & Sosnovskikh, 2013).
Application in Analytical Chemistry
- It has been used in the development of sensitive assays, such as the enzyme-linked immunosorbent assay (ELISA) for the analysis of organophosphorous insecticides in fruit samples (Zhang et al., 2008).
Photoreactive Properties
- The compound exhibits interesting photoreactive properties, which have been explored in studies related to photocyclization and remote hydrogen migration (Hasegawa et al., 1990).
Polymorphic Studies
- Investigations into its polymorphic forms, particularly for the serotonin receptor blocker MPPO, have been conducted to understand its crystallization behavior and polymorphic compositions (Nakata et al., 2009).
Development of Fluorescent Probes
- It serves as a precursor in the synthesis of fluorescent probes, particularly for the detection of β-amyloids, offering potential applications in the diagnosis of Alzheimer’s disease (Fa et al., 2015).
Psychotropic Activity Studies
- Some derivatives have been studied for their psychotropic activities, providing insights into the relationship between chemical structure and biological activity (Pulina et al., 2022).
Molecular Docking and Spectroscopic Studies
- Molecular docking and vibrational studies have been applied to derivatives of this compound, contributing to an understanding of their structural and electronic properties, as well as their potential biological activities (Vanasundari et al., 2018).
Propriétés
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-16(2)11(14(18)19)8-13(17)15-10-6-5-9(20-3)7-12(10)21-4/h5-7,11H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNCFDCXZPJBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

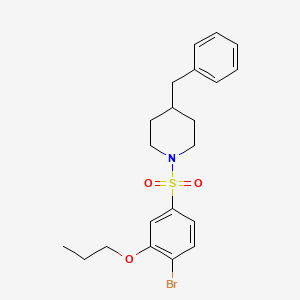
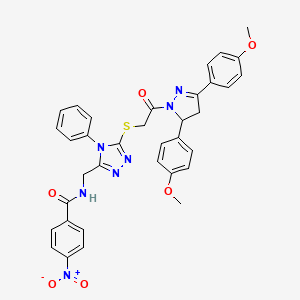
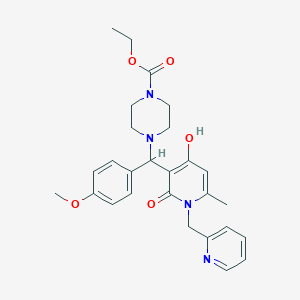
![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)
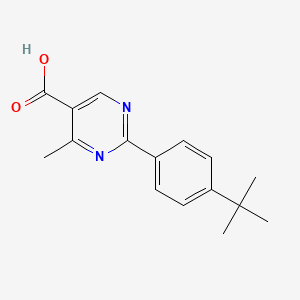
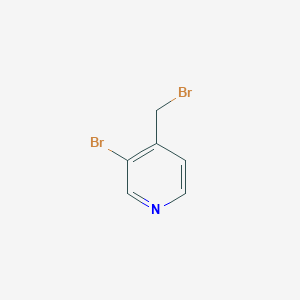

![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/no-structure.png)
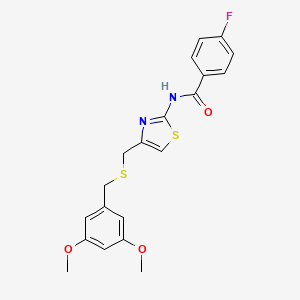
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)